

Quantum Chemical Blueprint of 2,2'-Dipicolylamine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2,2'-Dipicolylamine

Cat. No.: B075229

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An In-depth Analysis of the Structural, Vibrational, and Electronic Properties of a Versatile Chelating Agent

This technical guide provides a comprehensive overview of the quantum chemical calculations for **2,2'-Dipicolylamine** (DPA), a versatile tridentate ligand extensively used in coordination chemistry and of significant interest to researchers, scientists, and drug development professionals. This document details the theoretical and experimental spectroscopic properties of DPA, offering a foundational understanding of its molecular structure and reactivity.

Molecular Structure and Geometry

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the three-dimensional structure of **2,2'-Dipicolylamine**. The optimized geometry provides crucial insights into bond lengths, bond angles, and dihedral angles, which govern the molecule's conformation and its interaction with metal ions.

Computational Methodology:

The geometric optimization of **2,2'-Dipicolylamine** is typically performed using DFT with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and a suitable basis set, commonly 6-311++G(d,p). This level of theory has been shown to provide a good balance

between computational cost and accuracy for organic molecules. The process involves finding the minimum energy conformation of the molecule in the gas phase.

Below is a table summarizing the key calculated geometrical parameters for **2,2'-Dipicolylamine**.

Table 1: Calculated Geometrical Parameters for **2,2'-Dipicolylamine**

Parameter	Bond/Angle	Calculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)	C-C (pyridine ring)	1.39 - 1.40
C-N (pyridine ring)	1.33 - 1.34	
C-C (methylene bridge)	1.51	
C-N (amine)	1.46	
N-H (amine)	1.01	
**Bond Angles (°) **	C-N-C (pyridine ring)	117 - 118
C-C-N (pyridine ring)	123 - 124	
C-N-C (amine)	112	
H-N-C (amine)	110	
Dihedral Angles (°)	C-C-N-C (torsion)	Variable, defining conformation

Vibrational Spectroscopy: A Duet of Theory and Experiment

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. Theoretical calculations of these spectra are invaluable for the assignment of experimental bands and for a deeper understanding of the molecular vibrations.

Computational Protocol for Vibrational Frequencies:

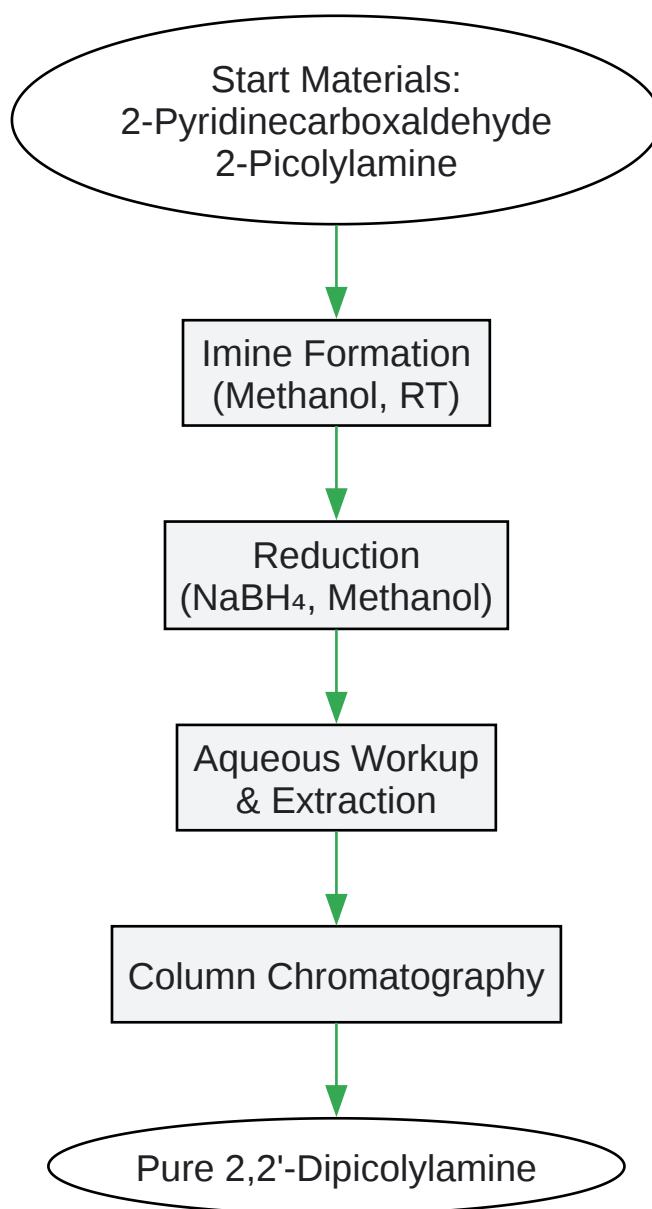
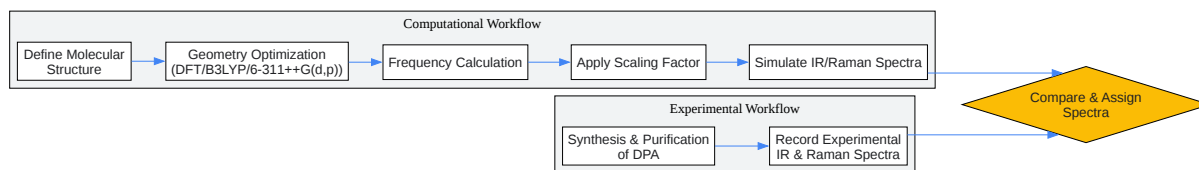
Following geometry optimization, the harmonic vibrational frequencies are calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The calculation of the second derivatives of the energy with respect to the nuclear coordinates yields the force constants and, subsequently, the vibrational frequencies. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the theoretical model.

The calculated and experimental vibrational frequencies for key functional groups of **2,2'-Dipicolylamine** are presented below.

Table 2: Key Vibrational Frequencies of **2,2'-Dipicolylamine**

Vibrational Mode	Calculated Frequency (cm ⁻¹ , Scaled)	Experimental IR (cm ⁻¹)	Experimental Raman (cm ⁻¹)
N-H Stretch (amine)	~3350	~3360	Not prominent
C-H Stretch (aromatic)	3050 - 3100	3055, 3010	3060
C-H Stretch (methylene)	2850 - 2950	2920, 2850	2925
C=C/C=N Stretch (pyridine)	1400 - 1600	1590, 1570, 1475, 1435	1595, 1575
CH ₂ Scissoring	~1450	1455	1450
N-H Bending	~1600	1605	Not prominent
Ring Breathing	~1000	995	1000

Workflow for Correlating Theoretical and Experimental Spectra:



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